methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Scientific Research Applications
Crystal and Molecular Structures
- Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate and its derivatives have been studied for their crystal and molecular structures. Research has shown significant delocalization of π-electron density within the triazole ring, which is essential for understanding the compound's chemical properties and potential applications in material science and pharmaceuticals (Boechat et al., 2010).
Synthesis and Antibacterial Activity
- The synthesis of related triazole derivatives and their potential antibacterial properties have been explored. This includes the study of the compound as a starting material for other derivatives with potential applications in combating bacterial infections (Brahmayya et al., 2018).
Antitumor Activities
- Novel derivatives of this compound have been synthesized and investigated for their antitumor activities. This research is significant for the development of new anticancer drugs and therapies (Demirbas & Uğurluoğlu, 2004).
Chemistry and Reactivity
- Studies have delved into the chemistry and reactivity of related triazole compounds, which provides insights into their potential applications in various chemical reactions and the synthesis of complex molecules (Sirat et al., 1979).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification
Properties
IUPAC Name |
methyl 4-cyclohexyl-5-oxo-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-16-9(14)8-11-12-10(15)13(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNKZRQLUFWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)N1C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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